Cas no 89987-06-4 ({(4-chlorophenyl)sulfanyl(phosphono)methyl}phosphonic acid)

{(4-chlorophenyl)sulfanyl(phosphono)methyl}phosphonic acid structure
89987-06-4 structure
Product Name:{(4-chlorophenyl)sulfanyl(phosphono)methyl}phosphonic acid
CAS No:89987-06-4
MF:C7H9ClO6P2S
MW:318.608281850815
CID:61337
PubChem ID:60937
Update Time:2025-04-18

{(4-chlorophenyl)sulfanyl(phosphono)methyl}phosphonic acid Chemical and Physical Properties

Names and Identifiers

    • Tiludronic acid
    • (4-Chlorophenylthio)methylenediphosphonic acid
    • [(4-chlorophenyl)sulfanyl-phosphonomethyl]phosphonic acid
    • Acide tiludronique
    • Acide tiludronique [INN-French]
    • Acido tiludronico
    • Acido tiludronico [INN-Spanish]
    • Acidum tiludronicum
    • Acidum tiludronicum [INN-Latin]
    • Tiludronate
    • UNII-6PNS59HP4Y
    • {(4-chlorophenyl)sulfanyl(phosphono)methyl}phosphonic acid
    • BDBM50442524
    • NS00009414
    • TILUDRONIC ACID [WHO-DD]
    • DTXSID10237966
    • TILUDRONIC ACID [MI]
    • BRD-K10845183-382-01-2
    • CHEMBL1350
    • Tiludronic acid [INN:BAN]
    • Tiludronic acid (INN)
    • Tiludronic acid disodium
    • C08141
    • Skelid
    • CS-0017560
    • 89987-06-4
    • TILUDRONATE [VANDF]
    • TILUDRONIC ACID [INN]
    • (((p-Chlorophenyl)thio)methylene)diphosphonic acid
    • MFCD16872037
    • (((4-Chlorophenyl)thio)methylene)bis(phosphonic acid)
    • SR 41319
    • Tiludronate disodium salt hydrate
    • 6PNS59HP4Y
    • D08599
    • Q2823312
    • CHEBI:9598
    • GTPL7604
    • SR-41319
    • [[(4-Chlorophenyl)thio]methylene]bisphosphonic acid disodium salt hydrate
    • DB01133
    • TILUDRONIC ACID [MART.]
    • HY-A0213
    • FT-0630969
    • SCHEMBL18988
    • BIDD:GT0814
    • EN300-18567910
    • CIPsMBP
    • {[(4-chlorophenyl)sulfanyl](phosphono)methyl}phosphonic acid
    • DA-58585
    • BRD-K10845183-304-01-6
    • Tiludronicacid
    • Inchi: 1S/C7H9ClO6P2S/c8-5-1-3-6(4-2-5)17-7(15(9,10)11)16(12,13)14/h1-4,7H,(H2,9,10,11)(H2,12,13,14)
    • InChI Key: DKJJVAGXPKPDRL-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)SC(P(=O)(O)O)P(=O)(O)O

Computed Properties

  • Exact Mass: 317.92800
  • Monoisotopic Mass: 317.9283609g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 324
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: -0.3
  • Topological Polar Surface Area: 140Ų

Experimental Properties

  • Solubility: H2O: >10mg/mL, clear
  • PSA: 159.98000
  • LogP: 2.07110
  • pka: pK1 10.85; pK2 6.90; pK3 2.95; pK4 1.30(at 25℃)

{(4-chlorophenyl)sulfanyl(phosphono)methyl}phosphonic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-18567910-0.05g
{[(4-chlorophenyl)sulfanyl](phosphono)methyl}phosphonic acid
89987-06-4
0.05g
$2755.0 2023-09-18
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